molecular formula C14H31ClN4 B14611657 4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride CAS No. 59944-36-4

4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride

Cat. No.: B14611657
CAS No.: 59944-36-4
M. Wt: 290.87 g/mol
InChI Key: FBLWWLCQFPUQED-UHFFFAOYSA-N
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Description

4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with an amino group, a decyl chain, and two methyl groups The chloride ion is associated with the triazolium cation, forming a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3,5-dimethyl-1H-1,2,4-triazole with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The resulting product is then treated with hydrochloric acid to yield the triazolium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazolium cation can be reduced to the corresponding triazole.

    Substitution: The decyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide are used.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the triazole ring.

    Reduction: The corresponding triazole.

    Substitution: Various alkyl or aryl-substituted triazolium salts.

Scientific Research Applications

4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the formulation of agrochemicals and as a corrosion inhibitor in materials science.

Mechanism of Action

The mechanism of action of 4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity. The decyl chain enhances the compound’s lipophilicity, facilitating its penetration into cell membranes. The amino group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a longer alkyl chain.

    4-Amino-1-methyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a shorter alkyl chain.

    4-Amino-1-ethyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with an ethyl group instead of a decyl group.

Uniqueness

The uniqueness of 4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride lies in its specific combination of substituents, which confer distinct physicochemical properties and biological activities The decyl chain enhances its lipophilicity, making it more effective in penetrating cell membranes compared to its shorter-chain analogs

Properties

CAS No.

59944-36-4

Molecular Formula

C14H31ClN4

Molecular Weight

290.87 g/mol

IUPAC Name

1-decyl-3,5-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride

InChI

InChI=1S/C14H30N4.ClH/c1-4-5-6-7-8-9-10-11-12-17-14(3)18(15)13(2)16-17;/h14H,4-12,15H2,1-3H3;1H

InChI Key

FBLWWLCQFPUQED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-]

Origin of Product

United States

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